molecular formula C9H9FO2 B1591760 Methyl 2-fluoro-4-methylbenzoate CAS No. 74733-29-2

Methyl 2-fluoro-4-methylbenzoate

Cat. No. B1591760
CAS RN: 74733-29-2
M. Wt: 168.16 g/mol
InChI Key: LLOLLEPUQXDZSG-UHFFFAOYSA-N
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Description

“Methyl 2-fluoro-4-methylbenzoate” is a chemical compound with the molecular formula C9H9FO2 . It has a molecular weight of 168.17 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for “Methyl 2-fluoro-4-methylbenzoate” is 1S/C9H9FO2/c1-6-3-4-7 (8 (10)5-6)9 (11)12-2/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

  • Degradation and Transformation in Environmental Systems : A study on anaerobic sewage sludge enriching a methanogenic m-cresol-degrading consortium found that fluorinated compounds like 6-Fluoro-3-methylphenol can be used to trace the degradation pathway of m-cresol in environmental systems. This research suggests potential applications of similar fluorinated compounds in understanding environmental degradation processes (Londry & Fedorak, 1993).

  • Synthesis and Application in Cancer Imaging : Fluorinated 2-arylbenzothiazoles, like those derived from Methyl 2-fluoro-4-methylbenzoate, have been synthesized and proposed as potential antitumor drugs. They also show potential as novel probes for positron emission tomography (PET) to image tyrosine kinase in cancers, indicating their significant role in cancer diagnostics and research (Wang et al., 2006).

  • Development of Novel Synthesis Methods : A study on the synthesis of 4-amino-2-fluoro-N-methyl-benzamide, which involves Methyl 2-fluoro-4-methylbenzoate, highlights advancements in chemical synthesis methods. This research contributes to the broader field of organic synthesis, showing the versatility of fluorinated benzoates in creating new compounds (Xu, Xu, & Zhu, 2013).

  • Electrochemical Analysis and Applications : The electrochemical reduction of methylfluorobenzoates, including compounds like Methyl 2-fluoro-4-methylbenzoate, has been studied using convolution potential sweep voltammetry. This research has implications for understanding the electrochemical behaviors of such compounds and their potential applications in various electrochemical processes (Muthukrishnan & Sangaranarayanan, 2010).

  • Pharmaceutical Research and Drug Development : Research on antitumor benzothiazoles synthesizes and explores the in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, again highlighting the use of fluorinated compounds in the development of new pharmaceutical agents. Such research underlines the significance of compounds like Methyl 2-fluoro-4-methylbenzoate in medicinal chemistry and drug development (Hutchinson et al., 2001).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

methyl 2-fluoro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOLLEPUQXDZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596016
Record name Methyl 2-fluoro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-fluoro-4-methylbenzoate

CAS RN

74733-29-2
Record name Methyl 2-fluoro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-fluoro-4-methylbenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-4-methylbenzoic acid from Example E1 (6.04 g, 39.18 mmol) in toluene (80 ml) was added thionyl chloride (65 ml, 89.11 mmol). The mixture was heated at reflux for 2.5 h, cooled and concentrated in vacuo. The residue was dissolved in dichloromethane (50 ml) and methanol (50 ml) was added. The mixture was stirred at room temperature for 2.5 h and then concentrated in vacuo. The residue was dissolved in dichloromethane (100 ml), washed with saturated sodium bicarbonate solution and brine, dried over MgSO4, and concentrated in vacuo to give a tan solid; yield 5.07 g (77%).
Quantity
6.04 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Fluoro-4-methylbenzoic acid (30.0 g, 195 mmol) was dissolved in MeOH (600 mL, 10 mol), and 12 M HCl (3.2 mL, 39 mmol) was added. The mixture was heated to reflux and stirred for 48 hours, then cooled and concentrated. The recovered material was dried in vacuo for 24 hours to obtain Intermediate (6a) as a white solid that was used without further purification.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
[Compound]
Name
HCl
Quantity
3.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Fluoro-4-methylbenzoic acid (30.0 g, 195 mmol) was dissolved in MeOH (600 mL, 10 mol), and 12 M HCl (3.2 mL, 39 mmol) was added. The mixture was heated to reflux and stirred for 48 hours, then cooled and concentrated. The recovered material was dried in vacuo for 24 hours to obtain Intermediate (6a) as a white solid that was used without further purification.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-fluoro-4-methylbenzoate
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Citations

For This Compound
2
Citations
M Wang, T Davis, M Gao, QH Zheng - Bioorganic & Medicinal Chemistry …, 2014 - Elsevier
… (f) Methyl 2-fluoro-4-methylbenzoate (5): Method A: To a stirred mixture of 2-fluoro-4-methylbenzoic acid (2.0 g, 13.0 mmol), K 2 CO 3 (3.6 g, 26.0 mmol) in acetonitrile (15 mL) was …
Number of citations: 7 www.sciencedirect.com
RC Wheeler, E Baxter, IB Campbell… - … Process Research & …, 2011 - ACS Publications
Flow chemistry is a rapidly emerging technology within the pharmaceutical industry, both within medicinal and development chemistry groups. The advantages of flow chemistry, …
Number of citations: 44 pubs.acs.org

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